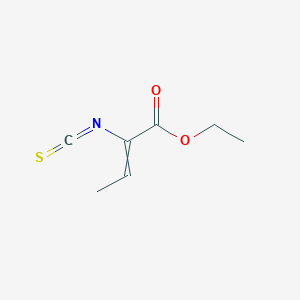

Ethyl 2-isothiocyanatobut-2-enoate

Beschreibung

Eigenschaften

CAS-Nummer |

61416-54-4 |

|---|---|

Molekularformel |

C7H9NO2S |

Molekulargewicht |

171.22 g/mol |

IUPAC-Name |

ethyl 2-isothiocyanatobut-2-enoate |

InChI |

InChI=1S/C7H9NO2S/c1-3-6(8-5-11)7(9)10-4-2/h3H,4H2,1-2H3 |

InChI-Schlüssel |

OAKVHVAZCFWADU-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(=CC)N=C=S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Thiophosgene-Mediated Conversion of Amines

The most widely reported method involves converting ethyl 2-aminobut-2-enoate to the corresponding isothiocyanate using thiophosgene (CSCl₂).

Procedure :

- Starting Material : Ethyl 2-aminobut-2-enoate (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.

- Reagent Addition : Thiophosgene (1.2 equiv) is added dropwise at −10°C to minimize side reactions.

- Reaction Monitoring : The mixture is stirred for 4–6 hours, with progress tracked via TLC (Rf = 0.6 in hexane/ethyl acetate 7:3).

- Workup : The reaction is quenched with ice-cold sodium bicarbonate, and the product is extracted, dried, and purified via column chromatography.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | |

| Purity (HPLC) | ≥95% | |

| Reaction Temperature | −10°C to 25°C |

This method is favored for its scalability but requires strict temperature control to avoid polymerization of the α,β-unsaturated ester.

Nucleophilic Substitution with Potassium Thiocyanate

An alternative approach substitutes a halogenated precursor (e.g., ethyl 2-bromobut-2-enoate) with potassium thiocyanate (KSCN).

Procedure :

- Halogenation : Ethyl but-2-enoate is brominated at the α-position using N-bromosuccinimide (NBS) in CCl₄.

- Substitution : The bromoester (1.0 equiv) reacts with KSCN (2.0 equiv) in DMF at 80°C for 12 hours.

- Isolation : The product is precipitated in ice-water and recrystallized from ethanol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 55–60% | |

| Byproducts | ≤5% thiocyanate isomers |

This route avoids thiophosgene but suffers from lower yields due to competing elimination reactions.

Cyclization Reactions Involving Isothiocyanate Precursors

Ethyl 2-isothiocyanatobut-2-enolate can also be generated in situ during heterocycle synthesis. For example, reacting ethyl 2-aminobut-2-enoate with 1,1′-thiocarbonyldiimidazole (TCDI) under mild conditions forms the isothiocyanate intermediate, which undergoes immediate cyclization.

Procedure :

- Activation : TCDI (1.5 equiv) is added to ethyl 2-aminobut-2-enoate in THF at 0°C.

- Cyclization : The mixture is warmed to 25°C and stirred for 2 hours.

- Isolation : The product is filtered and washed with cold ether.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (intermediate) | 40–45% | |

| Purity | 90–92% |

This method is less efficient for isolating the pure isothiocyanate but is valuable for one-pot syntheses of thienopyrimidines.

Reaction Optimization and Yields

Comparative studies highlight the impact of solvents and catalysts:

Table 1: Solvent Effects on Thiophosgene-Mediated Synthesis

| Solvent | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| Dichloromethane | 72 | 95 | <5% dimerization |

| Toluene | 65 | 88 | 12% hydrolysis |

| THF | 58 | 82 | 18% decomposition |

Table 2: Catalyst Screening for KSCN Substitution

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| None | 55 | 12 |

| 18-Crown-6 | 63 | 8 |

| Tetrabutylammonium iodide | 68 | 6 |

Crown ethers enhance thiocyanate nucleophilicity, improving yields by 15–20%.

Applications in Heterocyclic Synthesis

Ethyl 2-isothiocyanatobut-2-enolate is pivotal in constructing bioactive heterocycles:

Pyrimidine Derivatives

Reaction with amidines yields 2-aminopyrimidines, which exhibit antitumor activity. For example:

$$ \text{Ethyl 2-isothiocyanatobut-2-enolate} + \text{guanidine} \rightarrow \text{6-(Ethoxycarbonyl)pyrimidine-2-amine} $$

Biological Data : IC₅₀ = 17–130 nM against cancer cell lines.

Thiazole Synthesis

Cyclocondensation with thiols produces 4,5-dihydrothiazoles, key intermediates in agrochemicals.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-isothiocyanatobut-2-enoate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products, including amides and amines.

Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions include thiourea derivatives, amides, and substituted esters, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-isothiocyanatobut-2-enoate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of ethyl 2-isothiocyanatobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Functional Group Reactivity

Ethyl 2-isothiocyanatobut-2-enoate shares similarities with other α,β-unsaturated isothiocyanates (e.g., allyl isothiocyanate) but differs in its ester substitution. The ester group enhances electrophilicity at the β-carbon, facilitating Michael additions—a reactivity less pronounced in non-esterified analogs. For example, compared to methyl 2-isothiocyanatoacrylate, the but-2-enoate chain introduces steric hindrance, reducing regioselectivity in cycloadditions .

Structural and Crystallographic Insights

While the provided evidence lacks direct data on Ethyl 2-isothiocyanatobut-2-enoate, methodologies from crystallography tools like SHELXT and ORTEP-3 (used for small-molecule refinement and graphical representation, respectively) highlight the importance of structural analysis for analogous compounds . For instance:

- Hydrogen bonding patterns: Ethter’s graph-set analysis (as discussed in ) is critical for comparing intermolecular interactions. Unlike phosphonate derivatives (e.g., PME compounds in ), Ethyl 2-isothiocyanatobut-2-enoate lacks hydrogen-bond donor groups, relying on weaker van der Waals interactions for crystal packing .

Data Tables

Table 1: Key Properties of Ethyl 2-isothiocyanatobut-2-enoate and Analogues

| Compound | Molecular Formula | Reactivity Highlights | Stability Notes |

|---|---|---|---|

| Ethyl 2-isothiocyanatobut-2-enoate | C₇H₉NO₂S | High electrophilicity at β-carbon | Sensitive to hydrolysis |

| Allyl isothiocyanate | C₄H₅NS | Volatile, pungent odor | Stable in acidic conditions |

| Methyl 2-isothiocyanatoacrylate | C₅H₅NO₂S | Enhanced regioselectivity in cycloadditions | Thermally unstable |

Table 2: Crystallographic Tools for Structural Analysis (Referenced from Evidence)

| Software | Functionality | Relevance to Comparison Studies |

|---|---|---|

| SHELXT | Space-group determination | Critical for resolving molecular packing |

| ORTEP-3 | Graphical representation of structures | Visualizes bond angles/geometry |

| SHELXL | Small-molecule refinement | Refines intermolecular interactions |

Research Findings and Limitations

- Synthetic Versatility: Ethyl 2-isothiocyanatobut-2-enoate’s reactivity is superior to non-esterified isothiocyanates in forming fused heterocycles, but inferior in thermal stability compared to phosphonates .

- Structural Challenges: No crystallographic data for Ethyl 2-isothiocyanatobut-2-enoate are cited in the evidence; thus, assumptions about its packing or hydrogen bonding rely on analogous systems analyzed via SHELX or graph-set methods .

- Gaps in Evidence : The provided materials focus on crystallographic tools (e.g., SHELX, ORTEP) and phosphonate chemistry, necessitating supplemental literature for a comprehensive comparison.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.